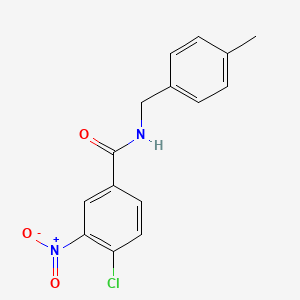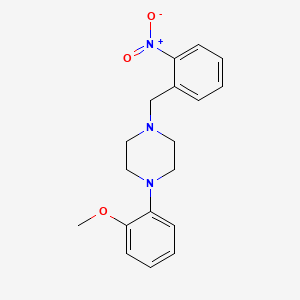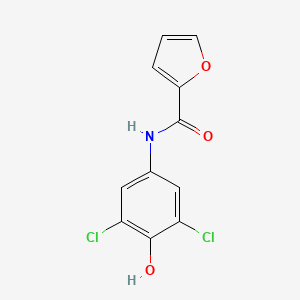![molecular formula C21H17N3O3 B5717707 N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)
N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide, also known as BMI, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. In recent years, BMI has gained significant attention as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide is primarily through the inhibition of CK2, which is a critical regulator of multiple signaling pathways involved in cell growth, proliferation, and survival. By inhibiting CK2, N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide disrupts the balance of these pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. In neurodegenerative disorders, N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and improvement of cognitive function. In cancer cells, N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide induces cell cycle arrest and apoptosis through the inhibition of CK2-mediated signaling pathways. In neurodegenerative disorders, N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide reduces oxidative stress and inflammation, leading to the protection of neurons and improvement of cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide for lab experiments is its high selectivity and potency for CK2 inhibition. This makes it an ideal tool for studying the role of CK2 in various biological processes. However, one of the limitations of N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide and its potential therapeutic applications. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide. Another area of interest is the investigation of the role of CK2 in other biological processes, such as autophagy and DNA repair. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide is a multi-step process that involves the condensation of 5-methyl-3-phenyl-4-isoxazolecarbohydrazide with 1-(1-benzofuran-2-yl)ethylidene in the presence of a catalyst. The reaction is typically carried out in an organic solvent, such as dimethyl sulfoxide or ethanol, under reflux conditions. The resulting product is purified by recrystallization or chromatography.
Scientific Research Applications
N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide has been extensively studied in various scientific research applications, including cancer research, neurobiology, and inflammation. In cancer research, N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In neurobiology, N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In inflammation, N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
properties
IUPAC Name |
N-[(E)-1-(1-benzofuran-2-yl)ethylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13(18-12-16-10-6-7-11-17(16)26-18)22-23-21(25)19-14(2)27-24-20(19)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWBHVYQMYUPY-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)


![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)


![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)


![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)